molecular formula C57H76N5O10PSi B587012 5/'-O-(4,4-Dimethoxytrityl)-2/'-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid CAS No. 149989-66-2

5/'-O-(4,4-Dimethoxytrityl)-2/'-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid

Cat. No. B587012
CAS RN: 149989-66-2
M. Wt: 1050.319
InChI Key: FAODNIJMAKFTFL-WSFKJFENSA-N
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Description

This compound is a modified nucleoside, which are the building blocks of DNA and RNA. The modifications, such as the tert-butyl, dimethylsilyl, and dimethoxytrityl groups, are often used in the laboratory during the synthesis of DNA or RNA sequences .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each adding a different functional group to the cytidine base. The exact method would depend on the desired sequence and the specific conditions in the laboratory .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the various functional groups attached to the cytidine base. These groups would likely affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be dependent on the conditions in the laboratory. For example, the dimethoxytrityl group is often removed under acidic conditions during the synthesis of DNA or RNA .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the various functional groups. For example, the tert-butyl and dimethylsilyl groups are non-polar and could make the compound more hydrophobic .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s being used in the synthesis of DNA or RNA, the various functional groups would likely be involved in forming the phosphodiester bonds that link the nucleotides together .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. This could include wearing protective clothing and working in a well-ventilated area .

Future Directions

The use of modified nucleosides in the synthesis of DNA and RNA is a rapidly advancing field, with potential applications in areas like genetic engineering and drug development .

properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H76N5O10PSi/c1-39(2)62(40(3)4)73(69-36-18-34-58)71-51-48(37-68-57(42-19-16-15-17-20-42,43-23-27-45(65-11)28-24-43)44-25-29-46(66-12)30-26-44)70-53(52(51)72-74(13,14)56(8,9)10)61-35-33-49(60-54(61)64)59-50(63)38-67-47-31-21-41(22-32-47)55(5,6)7/h15-17,19-33,35,39-40,48,51-53H,18,36-38H2,1-14H3,(H,59,60,63,64)/t48-,51-,52-,53-,73?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAODNIJMAKFTFL-WSFKJFENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)COC3=CC=C(C=C3)C(C)(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H76N5O10PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1050.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5/'-O-(4,4-Dimethoxytrityl)-2/'-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid

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